molecular formula C12H18N2OS B11197279 Cyclohexanamine, N-[3-acetyl-5-methyl-2(3H)-thiazolylidene]-

Cyclohexanamine, N-[3-acetyl-5-methyl-2(3H)-thiazolylidene]-

Cat. No.: B11197279
M. Wt: 238.35 g/mol
InChI Key: OMLXGWVZVGTVNT-UHFFFAOYSA-N
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Description

1-[(2Z)-2-(CYCLOHEXYLIMINO)-5-METHYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-ONE is a compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2Z)-2-(CYCLOHEXYLIMINO)-5-METHYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-ONE typically involves the reaction of cyclohexylamine with a thiazole precursor under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2Z)-2-(CYCLOHEXYLIMINO)-5-METHYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a diverse array of derivatives .

Scientific Research Applications

1-[(2Z)-2-(CYCLOHEXYLIMINO)-5-METHYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-(CYCLOHEXYLIMINO)-5-METHYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: An anticancer drug containing a thiazole nucleus.

    Dasatinib: Another anticancer agent with a thiazole ring.

    Patellamide A: A natural product with a thiazole moiety.

    Ixabepilone: A chemotherapeutic agent containing a thiazole ring.

Uniqueness

1-[(2Z)-2-(CYCLOHEXYLIMINO)-5-METHYL-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl and methyl groups differentiate it from other thiazole derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

1-(2-cyclohexylimino-5-methyl-1,3-thiazol-3-yl)ethanone

InChI

InChI=1S/C12H18N2OS/c1-9-8-14(10(2)15)12(16-9)13-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3

InChI Key

OMLXGWVZVGTVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=NC2CCCCC2)S1)C(=O)C

Origin of Product

United States

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